(5-tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride
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Description
The compound “(5-tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride” is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The tert-butyl group is a bulky substituent, which could influence the compound’s reactivity and interactions with other molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the tert-butyl group attached to the 5-position and the methanamine group attached to the 3-position. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated methanamine group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the oxazole ring and the electron-donating nature of the tert-butyl group. The presence of the amine could make it a potential nucleophile or base, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any charges or polar groups, and the size and shape of the molecule. For example, the presence of the hydrochloride could make this compound more soluble in water .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of (5-tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "5-tert-butyl-2-hydroxyacetophenone", "ammonium acetate", "sodium borohydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: 5-tert-butyl-2-hydroxyacetophenone is reacted with ammonium acetate and sodium borohydride in methanol to yield (5-tert-butyl-2-hydroxyphenyl)methanol.", "Step 2: (5-tert-butyl-2-hydroxyphenyl)methanol is then reacted with methyl iodide in the presence of sodium hydroxide to form (5-tert-butyl-2-methoxyphenyl)methanol.", "Step 3: (5-tert-butyl-2-methoxyphenyl)methanol is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form (5-tert-butyl-2-methoxyphenyl)methanamine.", "Step 4: Finally, (5-tert-butyl-2-methoxyphenyl)methanamine is reacted with oxalyl chloride and triethylamine in dichloromethane to yield (5-tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride." ] } | |
CAS RN |
1233946-81-0 |
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
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